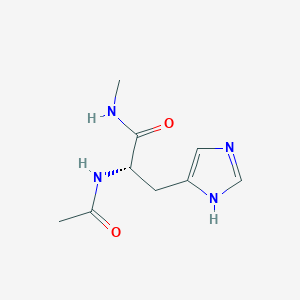
Ac-His-Nhme
Descripción general
Descripción
Ac-His-Nhme is a modified peptide that has been studied in various research contexts. The peptide itself is not directly mentioned in the provided papers, but the studies involve peptides with similar modifications and can provide insights into the behavior of Ac-His-Nhme.
Synthesis Analysis
The synthesis of peptides similar to Ac-His-Nhme involves complex reactions with metal ions, as seen in the study of pentapeptide Ac-His(Ala)3His-NH2 and its reactions with palladium(II) . The synthesis process can lead to the formation of different linkage isomers, which are species that differ only in which pair of imidazole nitrogen atoms bind to the metal ion. This indicates that the synthesis of Ac-His-Nhme could also result in various isomers if metal ions are involved in the process.
Molecular Structure Analysis
The molecular structure of peptides like Ac-His-Nhme can be significantly influenced by the presence of metal ions. For instance, the study of the pentapeptide Ac-His(Ala)3His-NH2 showed that the binding mode of palladium(II) to the peptide can affect its conformation, inducing an alpha-helical structure in certain cases . This suggests that the molecular structure of Ac-His-Nhme could also be influenced by metal coordination, potentially leading to different secondary structures.
Chemical Reactions Analysis
The chemical reactions involving peptides with histidine residues and metal ions can be quite complex. The research on Ac-His(Ala)3His-NH2 demonstrated that palladium(II) can coordinate to histidine with a preference for each of the two imidazole nitrogens, allowing for the formation of up to four linkage isomers . This indicates that Ac-His-Nhme could also participate in various chemical reactions, especially when interacting with metal ions, leading to different structural and conformational outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides similar to Ac-His-Nhme can be characterized using a range of spectroscopic and chromatographic techniques. For example, the pentapeptide Ac-His(Ala)3His-NH2 was characterized using NMR, CD spectra, mass spectroscopy, and high-performance liquid chromatography . These techniques can provide detailed information on the conformational behavior, stability, and other properties of the peptide, which would be relevant for understanding Ac-His-Nhme as well.
Relevant Case Studies
The studies on beta-peptides Ac-beta3-hPhe-NHMe and Ac-beta3-hTyr-NHMe provide insights into the conformational preferences of synthetic foldamers, which could be relevant for understanding the behavior of Ac-His-Nhme . These studies used spectroscopic techniques to explore the structures and vibrations of the peptides, revealing the presence of different conformers and their spectral signatures. Similarly, the study on Ac-Phe-NHMe and its dimer provided information on beta-sheet model systems in the gas phase, which could be relevant for understanding the structural properties of Ac-His-Nhme .
Aplicaciones Científicas De Investigación
1. Use in Melanocortin Receptor Research
- Summary of Application: The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2 is used in the study of melanocortin receptors (MC1R–MC5R), which are involved in numerous biological pathways, including steroidogenesis, pigmentation, and food intake .
- Methods of Application: The (pI)DPhe position of the tetrapeptide was investigated with a library of 12 compounds .
- Results: The compounds in this library were found to have higher agonist efficacy and potency at the mouse (m) MC3R compared to the MC4R, indicating that the Arg-DPhe motif preferentially activates the mMC3R over the mMC4R .
2. Matrix Isolation Study on Ac-Gly–NHMe and Ac-l-Ala–NHMe
- Summary of Application: Ac-Gly–NHMe and Ac-l-Ala–NHMe, the simplest chiral and achiral building blocks of peptides and proteins, are studied in matrix isolation .
- Methods of Application: The infrared absorption (IR) spectra of acetyl-N-methyl-glycine and acetyl-N-methyl-alanine have been recorded in dichloromethane and dimethyl sulfoxide-d6 solution, as well as in Ar and Kr matrices .
- Results: Two different hydrogen bonded conformers were identified, furthermore a third conformer is likely to be present, which cannot be unambiguously identified .
3. Conformational Behaviour of Ac-Ala-NHMe
- Summary of Application: The conformational behaviour of Ac-Ala-NHMe is studied in the gas-phase and in solution .
- Methods of Application: Theoretical calculations (B3LYP-D3/aug-cc-pVDZ level) and experimental 1H NMR .
- Results: The conformational preferences of this compound were shown to result from a complex interplay between the strengths of possible intramolecular interactions .
4. Use in Modulating Melanocortin Receptors
- Summary of Application: The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2 is used in the study of melanocortin receptors (MC1R–MC5R), which are involved in numerous biological pathways, including steroidogenesis, pigmentation, and food intake .
- Methods of Application: The (pI)DPhe position of the tetrapeptide was investigated with a library of 12 compounds .
- Results: The compounds in this library were found to have higher agonist efficacy and potency at the mouse (m) MC3R compared to the MC4R, indicating that the Arg-DPhe motif preferentially activates the mMC3R over the mMC4R .
5. Use in Affimers and Nanobodies
- Summary of Application: Affimers have been used successfully in a wide range of applications, including diagnostics, protein–protein inhibition, and modulation and imaging .
- Methods of Application: Affimers are selected from a library of proteins, each with a unique sequence, and are used to bind to a specific target molecule .
- Results: Affimers have shown to be effective in a variety of applications, demonstrating their versatility and potential for use in research and therapeutic applications .
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213049 | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-His-Nhme | |
CAS RN |
6367-11-9 | |
| Record name | N-Acetyl-N-methylhistidylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



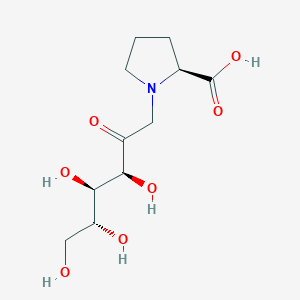
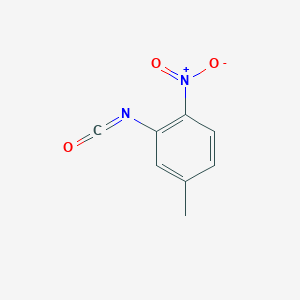
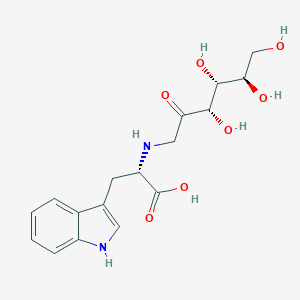
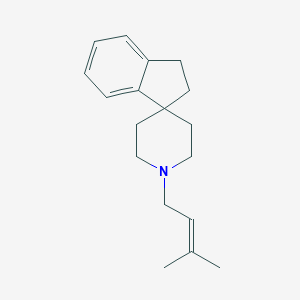
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
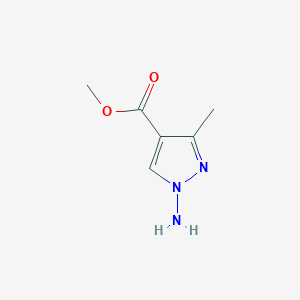
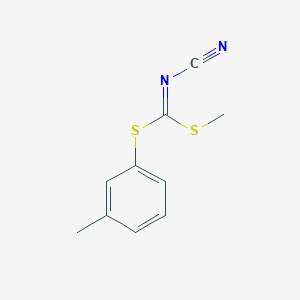
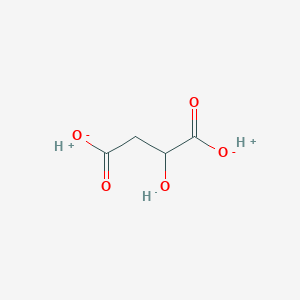
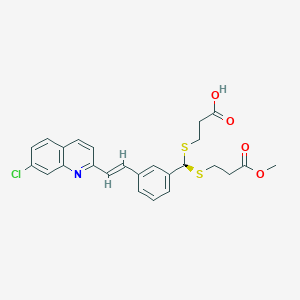
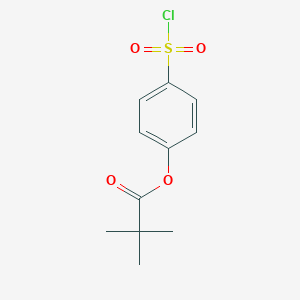
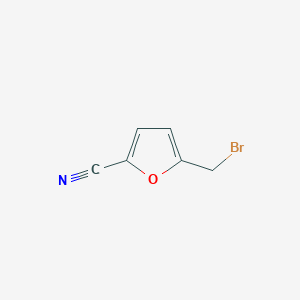
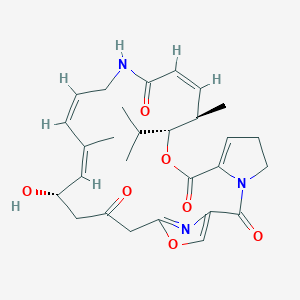
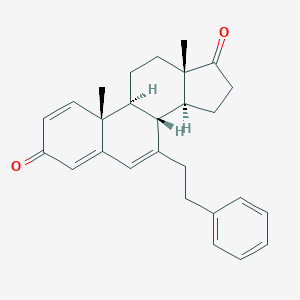
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)